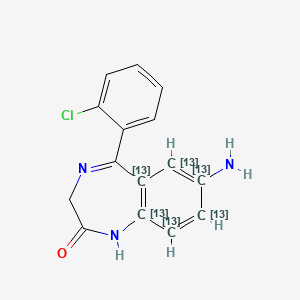
7-amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one, also known as 7-aminoclonazepam, is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. 7-aminoclonazepam is a primary metabolite of clonazepam, a well-known benzodiazepine used for its anticonvulsant and anxiolytic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-aminoclonazepam typically involves the reduction of clonazepam. One common method includes the use of catalytic hydrogenation where clonazepam is treated with hydrogen gas in the presence of a palladium catalyst. This reaction reduces the nitro group of clonazepam to an amino group, resulting in the formation of 7-aminoclonazepam .
Industrial Production Methods
Industrial production of 7-aminoclonazepam follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-aminoclonazepam undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzodiazepines with varying functional groups.
Aplicaciones Científicas De Investigación
7-aminoclonazepam has several applications in scientific research:
Mecanismo De Acción
7-aminoclonazepam exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced excitability. This mechanism is similar to other benzodiazepines, which are known for their sedative, anxiolytic, and anticonvulsant properties .
Comparación Con Compuestos Similares
Similar Compounds
Clonazepam: The parent compound of 7-aminoclonazepam, used for its anticonvulsant and anxiolytic effects.
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to clonazepam.
Uniqueness
7-aminoclonazepam is unique due to its role as a primary metabolite of clonazepam. Its presence in biological samples can serve as a biomarker for clonazepam use and abuse. Additionally, its specific interactions with GABA receptors and its distinct metabolic pathway differentiate it from other benzodiazepines .
Propiedades
Fórmula molecular |
C15H12ClN3O |
|---|---|
Peso molecular |
291.68 g/mol |
Nombre IUPAC |
7-amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H12ClN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20)/i5+1,6+1,7+1,9+1,11+1,13+1 |
Clave InChI |
HEFRPWRJTGLSSV-QNRGXRCJSA-N |
SMILES isomérico |
C1C(=O)N[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)N)C(=N1)C3=CC=CC=C3Cl |
SMILES canónico |
C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















